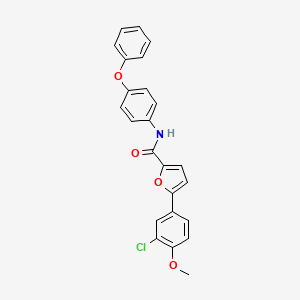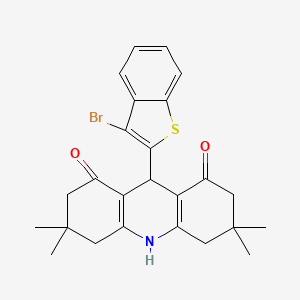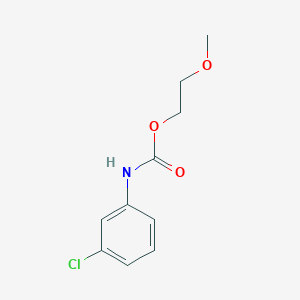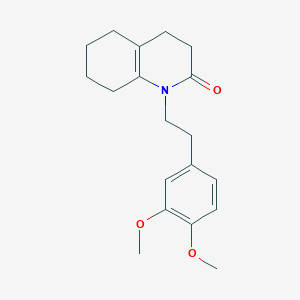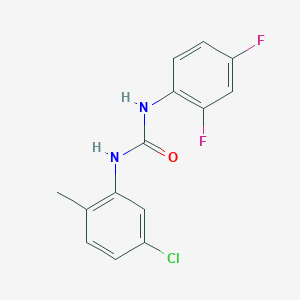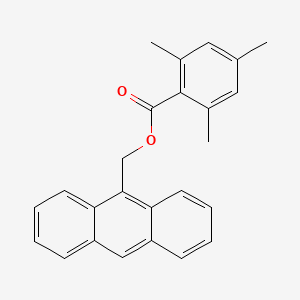
9-Anthracenylmethyl 2,4,6-trimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C25H22O2 and a molecular weight of 354.453 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a benzoate ester, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate typically involves the esterification of 9-anthracenemethanol with 2,4,6-trimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Anthracenylmethyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol and 2,4,6-trimethylbenzoic acid.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
9-Anthracenylmethyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studies involving molecular recognition and supramolecular chemistry.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Wirkmechanismus
The mechanism of action of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to form stable complexes with other molecules, making it useful in applications like molecular recognition and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
2,4,6-Trimethylbenzoic acid: The parent acid of the ester, commonly used in organic synthesis.
Uniqueness
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is unique due to its combination of an anthracene moiety and a benzoate ester, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and molecular recognition .
Eigenschaften
CAS-Nummer |
51513-47-4 |
|---|---|
Molekularformel |
C25H22O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C25H22O2/c1-16-12-17(2)24(18(3)13-16)25(26)27-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
QCHMSYKZDLHURP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
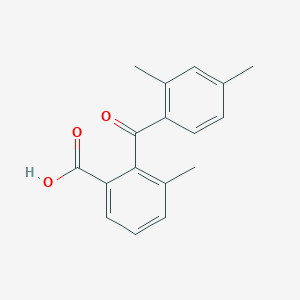
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)

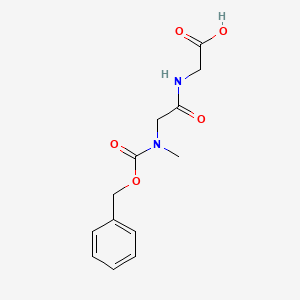
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)


